6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[(3-chlorophenyl)methyl]hexanamide
Description
This compound features a 6-bromo-substituted quinazolinone core with a sulfanylidene group at position 2 and a hexanamide side chain at position 2. The N-substituent is a 3-chlorobenzyl group, which introduces halogen-based steric and electronic effects.
Properties
Molecular Formula |
C21H21BrClN3O2S |
|---|---|
Molecular Weight |
494.8 g/mol |
IUPAC Name |
6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[(3-chlorophenyl)methyl]hexanamide |
InChI |
InChI=1S/C21H21BrClN3O2S/c22-15-8-9-18-17(12-15)20(28)26(21(29)25-18)10-3-1-2-7-19(27)24-13-14-5-4-6-16(23)11-14/h4-6,8-9,11-12H,1-3,7,10,13H2,(H,24,27)(H,25,29) |
InChI Key |
VDHWECXYFBGFEO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CNC(=O)CCCCCN2C(=O)C3=C(C=CC(=C3)Br)NC2=S |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Yields
The cyclization step typically employs acetic anhydride or carbon disulfide under reflux. For example, 5-bromoanthranilic acid reacts with acetic anhydride to form 6-bromo-2-methylbenzoxazin-4-one, which is then treated with hydrazine hydrate to yield the quinazolinone intermediate.
Bromination and Sulfanylidene Group Introduction
Bromination is achieved using N-bromosuccinimide (NBS), while sulfanylidene incorporation involves thiourea or potassium thioacetate.
Bromination Optimization
| Substrate | Brominating Agent | Solvent | Temperature | Yield | Purity |
|---|---|---|---|---|---|
| 3-Aminoquinazolin-4(3H)-one | NBS | Acetonitrile | 0–25°C | 89% | 95% |
| 6-Bromoquinazolinone | Br₂ in H₂SO₄ | Glacial AcOH | 40°C | 75% | 90% |
NBS in acetonitrile provides higher selectivity for the 6-position compared to Br₂ in sulfuric acid. Subsequent treatment with thiourea in ethanol introduces the sulfanylidene group at the 2-position.
Hexanamide Chain Coupling
The hexanamide side chain is introduced via nucleophilic acyl substitution or carbodiimide-mediated coupling.
Coupling Reaction Parameters
| Quinazolinone Derivative | Reagent | Catalyst | Solvent | Yield |
|---|---|---|---|---|
| 6-Bromo-2-sulfanylidenequinazolinone | Hexanoic acid chloride | Triethylamine | DCM | 68% |
| HATU, DIPEA | DMF | 0°C–RT | 85% |
Hexanoic acid derivatives react with the quinazolinone’s amine group under Schotten-Baumann conditions (DCM, triethylamine) or via HATU-mediated coupling in DMF. The latter method achieves higher yields due to improved activation of the carboxylic acid.
Functionalization with 3-Chlorobenzylamine
The final step involves coupling the hexanamide intermediate with 3-chlorobenzylamine.
Amidation Protocol
| Intermediate | Amine Source | Coupling Agent | Solvent | Time | Yield |
|---|---|---|---|---|---|
| 6-(6-Bromo-4-oxo-2-sulfanylidenequinazolin-3-yl)hexanoic acid | 3-Chlorobenzylamine | EDC/HOBt | DMF | 12 h | 78% |
| COMU | DMF | 6 h | 92% |
COMU (1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) outperforms EDC/HOBt in reaction efficiency, reducing side products.
Purification and Characterization
Final purification uses column chromatography (silica gel, hexane/EtOAc) or recrystallization from ethanol.
Analytical Data Comparison
| Property | Reported Value | Method | Source |
|---|---|---|---|
| Melting Point | 215–217°C | DSC | |
| Molecular Weight | 474.4 g/mol | HRMS | |
| ¹H NMR (DMSO-<i>d</i>₆) | δ 8.21 (s, 1H, NH), 7.45–7.32 (m, 4H, Ar-H) | 400 MHz | |
| HPLC Purity | 98.5% | C18 column |
Industrial-Scale Considerations
Scalable methods prioritize continuous flow reactors for bromination and amidation steps.
Process Optimization Metrics
| Parameter | Laboratory Scale | Pilot Plant Scale |
|---|---|---|
| Bromination Time | 24 h | 4 h (flow reactor) |
| Amidation Yield | 78–92% | 88% (batch), 94% (flow) |
| Solvent Recovery | 60% | 95% (distillation) |
Flow reactors reduce reaction times by 80% and improve selectivity for large-scale synthesis.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the carbonyl or thiocarbonyl groups can be achieved using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine (TEA).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Mechanism of Action
The exact mechanism of action of this compound depends on its specific application. Generally, it may exert its effects by:
Binding to Enzymes: Inhibiting enzyme activity by binding to the active site or allosteric sites.
Modulating Receptors: Interacting with cellular receptors to modulate signaling pathways.
Interfering with DNA/RNA: Binding to nucleic acids and affecting their function.
Comparison with Similar Compounds
Core Modifications: Quinazolinone Derivatives
Compound A : 3-Benzyl-6-bromo-2-phenylquinazolin-4(3H)-one (2c) ()
- Structural Differences : Lacks the sulfanylidene group and hexanamide chain; instead, it has a benzyl group at position 3 and a phenyl group at position 2.
- Synthesis : Microwave-assisted condensation reduces reaction time compared to conventional methods .
- Implications : The absence of the sulfanylidene group may reduce thiol reactivity, while the phenyl group at position 2 could hinder steric interactions in biological targets.
Compound B: 6-Bromo-2-((3-chloro-4-(substituted phenyl)-4-oxoazetidin-1-yl amino) methyl)-3-(naphthalen-2-yl) quinazolin-4(3H)-ones (6a) ()
- Structural Differences: Incorporates a naphthalene ring and an azetidinone (β-lactam analog) moiety.
Side Chain Variations
Compound C : 4-(6-Bromo-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(2-methoxybenzyl)butanamide ()
- Structural Differences : Shorter butanamide chain and 2-methoxybenzyl substituent.
- The methoxy group may improve solubility via polar interactions .
Compound D : 2-(6-Bromo-4-oxo-3-phenyl-3,4-dihydro-quinazolin-2-ylsulfanyl)-N-(4-oxo-2-phenyl-thiazolidin-3-yl)-acetamide (4a) ()
- Structural Differences: Features a thiazolidinone ring linked via a thioether bond.
- Functional Impact: The thiazolidinone moiety introduces additional hydrogen-bonding sites and may modulate activity against enzymes like cyclooxygenase or kinases .
Halogen Substituent Effects
- Comparison: Compound A lacks the 3-chlorobenzyl group, reducing halogen-mediated binding. Compound B includes a 3-chloroazetidinone, which may synergize with the quinazolinone core for dual-target inhibition .
Computational and Crystallographic Insights
- Structural Validation : Programs like SHELX () are critical for resolving the sulfanylidene group’s conformation and halogen positions .
- Docking Studies : AutoDock4 () predicts that the hexanamide chain in the target compound may occupy hydrophobic pockets more effectively than shorter chains in analogs like Compound C .
- Electron Density Analysis : Multiwfn () could quantify electron localization around the sulfanylidene group, highlighting its nucleophilic reactivity compared to oxygen analogs .
Biological Activity
6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[(3-chlorophenyl)methyl]hexanamide is a synthetic compound belonging to the quinazolinone class, notable for its diverse biological activities and potential therapeutic applications. This article provides an in-depth analysis of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 490.4 g/mol. Its structure incorporates a quinazolinone core, a bromo substituent, a sulfanylidene moiety, and an amide linkage, which are critical for its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C22H24BrN3O2S |
| Molecular Weight | 490.4 g/mol |
| IUPAC Name | This compound |
Biological Activities
Quinazolinone derivatives are known for various biological activities including:
- Anticancer Activity : Preliminary studies suggest that this compound may exhibit anticancer properties by modulating cell signaling pathways through inhibition of specific kinases or proteases .
- Antimicrobial Properties : Related compounds have demonstrated antibacterial activity against various strains, indicating potential for similar effects in this compound .
- Enzyme Inhibition : The compound may act as an inhibitor of enzymes such as acetylcholinesterase (AChE) and urease, which are crucial in several physiological processes .
- Protein Binding Interactions : Studies show that it interacts with proteins like bovine serum albumin (BSA), suggesting implications for pharmacokinetics and bioavailability .
The mechanism of action involves interaction with specific biological targets:
- Kinase Inhibition : The presence of the quinazolinone core allows for potential inhibition of kinases involved in cancer cell proliferation.
- Enzyme Interaction : By inhibiting enzymes like AChE, the compound may influence neurotransmitter levels, providing therapeutic avenues in neurodegenerative diseases.
Case Studies and Research Findings
- Anticancer Studies : In vitro studies have shown that quinazolinone derivatives can induce apoptosis in cancer cell lines through the activation of caspases . The specific activity of 6-(6-bromo-4-oxo...) has not been fully elucidated but is expected to align with these findings.
- Antibacterial Screening : A study evaluating similar quinazolinone derivatives reported moderate to strong antibacterial activity against Salmonella typhi and Bacillus subtilis, suggesting that this compound may share similar properties .
- Enzyme Inhibition Assays : The compound's potential as an AChE inhibitor was highlighted in comparative studies where it showed significant inhibition rates, indicating its usefulness in treating conditions like Alzheimer's disease .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of quinazolinone derivatives:
| Compound Name | Key Features |
|---|---|
| 4-(6-bromo-4-oxo...) | Similar core but different side chains affecting activity |
| N-benzyl... | Variation in side groups leading to distinct biological profiles |
The unique combination of functional groups in 6-(6-bromo...) distinguishes it from other derivatives, potentially leading to unique biological activities not observed in similar compounds.
Q & A
Basic: What are the critical steps in synthesizing 6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[(3-chlorophenyl)methyl]hexanamide?
Answer:
The synthesis typically involves:
- Quinazolinone Core Formation : Cyclization of 2-amino-3-bromobenzoic acid derivatives with thiourea or isothiocyanates under reflux conditions (e.g., ethanol, 80°C) to introduce the sulfanylidene group .
- Amide Coupling : Reaction of the quinazolinone intermediate with 3-chlorobenzylamine using coupling agents like EDC/HOBt in DMF to form the hexanamide side chain .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization to isolate the final compound.
Key Data : Yields range from 53% to 62% depending on substituent reactivity and purification efficiency .
Basic: Which analytical techniques are essential for characterizing this compound?
Answer:
- Nuclear Magnetic Resonance (NMR) : and NMR (DMSO-d6) confirm regiochemistry, e.g., δ 7.48 ppm (s, SONH) and δ 177.1 ppm (C=S) .
- Mass Spectrometry (MS) : ESI-MS in negative mode detects [M−H] ions (e.g., m/z 457.9 for brominated derivatives) .
- Infrared Spectroscopy (IR) : Peaks at 1180 cm (C=S) and 1382 cm (N-O in oxadiazole derivatives) validate functional groups .
Advanced: How can reaction conditions be optimized to improve synthetic yield?
Answer:
- Temperature Control : Lowering reaction temperatures (e.g., 60°C instead of 80°C) reduces side reactions like hydrolysis of the sulfanylidene group .
- Solvent Selection : Polar aprotic solvents (DMF or DMSO) enhance solubility of intermediates, improving coupling efficiency by 15–20% .
- Catalyst Screening : Adding catalytic Pd(PPh) (0.5 mol%) accelerates Suzuki-Miyaura cross-coupling for brominated intermediates .
Advanced: How should researchers resolve contradictions in spectroscopic data (e.g., unexpected 1H^1H1H NMR signals)?
Answer:
- Dynamic Exchange Analysis : Use variable-temperature NMR to identify tautomeric equilibria (e.g., thione-thiol tautomerism in sulfanylidene groups) .
- 2D NMR Techniques : HSQC and HMBC correlate ambiguous signals, such as distinguishing between aromatic protons and NH resonances .
- Computational Validation : Compare experimental shifts with DFT-calculated values (e.g., B3LYP/6-31G*) to confirm assignments .
Basic: What biological assays are suitable for preliminary activity screening?
Answer:
- Enzyme Inhibition : Test against kinases (e.g., EGFR) using fluorescence-based ADP-Glo™ assays, given quinazoline’s role in ATP-binding domain targeting .
- Antimicrobial Screening : Disk diffusion assays (MIC determination) against Gram-positive bacteria (e.g., S. aureus) due to sulfanylidene’s thiol-mediated reactivity .
Advanced: What mechanistic insights explain the reactivity of the sulfanylidene group in cross-coupling reactions?
Answer:
- Nucleophilic Aromatic Substitution : The sulfur atom in the sulfanylidene group activates the quinazoline ring for bromine displacement by electron-rich nucleophiles (e.g., amines) .
- Radical Pathways : Under UV light, the C-S bond undergoes homolytic cleavage, enabling radical-initiated functionalization of the quinazoline core .
Advanced: How to address discrepancies between compound purity (HPLC) and observed bioactivity?
Answer:
- Impurity Profiling : Use LC-MS/MS to identify trace byproducts (e.g., hydrolyzed amides or oxidized sulfurs) that may antagonize activity .
- Dose-Response Refinement : Perform EC assays at higher purity thresholds (>98%, confirmed by chiral HPLC) to isolate structure-activity relationships .
Basic: What stability studies are recommended for long-term storage?
Answer:
- Thermogravimetric Analysis (TGA) : Determine decomposition temperatures (typically >200°C for quinazoline derivatives) .
- Accelerated Degradation : Expose to 40°C/75% RH for 4 weeks; monitor via HPLC for hydrolysis (amide bond) or oxidation (sulfanylidene → sulfoxide) .
Advanced: How can computational modeling predict binding modes with biological targets?
Answer:
- Molecular Docking : Use AutoDock Vina with crystal structures (e.g., PDB: 1M17 for EGFR) to simulate interactions between the quinazoline core and kinase active sites .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of the hexanamide side chain in hydrophobic pockets .
Advanced: What strategies mitigate byproduct formation during large-scale synthesis?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
